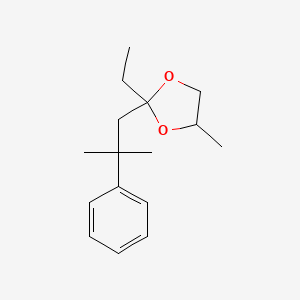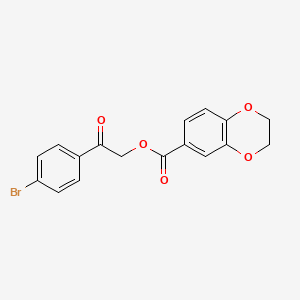![molecular formula C21H16Cl2N2O3 B5196749 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5196749.png)
2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been widely studied for its potential therapeutic benefits in cancer treatment.
作用机制
The mechanism of action of 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide involves the inhibition of NAE, which is responsible for the activation of NEDD8. NEDD8 is conjugated to cullin proteins, which are part of the CRLs. The activation of CRLs leads to the degradation of various proteins that are involved in cell cycle progression, DNA repair, and apoptosis. 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide inhibits the activation of CRLs, which leads to the accumulation of these proteins and ultimately, cell death.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It has been found to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and prostate cancer. 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the advantages of using 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide in lab experiments is its specificity for NAE inhibition. This allows for the selective targeting of the CRL pathway and the degradation of specific proteins. However, one of the limitations of 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide is its toxicity, which can lead to off-target effects and cell death. Careful optimization of the dose and treatment duration is required to minimize these effects.
未来方向
There are several future directions for the study of 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide treatment. This can lead to the development of personalized cancer treatments that are tailored to the individual patient. Another area of research is the development of combination therapies that can enhance the efficacy of 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide. This can include the use of other small molecule inhibitors, chemotherapy, and radiation therapy. Finally, the development of new analogs of 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
合成方法
The synthesis of 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide involves a series of chemical reactions that include the condensation of 4-methoxyaniline and 2,4-dichlorobenzoyl chloride, followed by the reaction with 2-nitrobenzaldehyde and reduction with tin and hydrochloric acid. The final product is obtained by the reaction with acetic anhydride and pyridine. The synthesis of 2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been optimized to produce high yields and purity.
科学研究应用
2,4-dichloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to inhibit the activity of NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. This inhibition leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING ligase (CRL) family of E3 ubiquitin ligases. The activation of CRLs leads to the degradation of various proteins that are involved in cell cycle progression, DNA repair, and apoptosis.
属性
IUPAC Name |
2,4-dichloro-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-28-15-9-7-14(8-10-15)24-21(27)17-4-2-3-5-19(17)25-20(26)16-11-6-13(22)12-18(16)23/h2-12H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQIOTHFWKYHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5196694.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(3-chlorobenzene)](/img/structure/B5196698.png)
![(3R*,4R*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5196704.png)
![6-(4-cyclopentyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5196705.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5196723.png)
![2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5196727.png)



